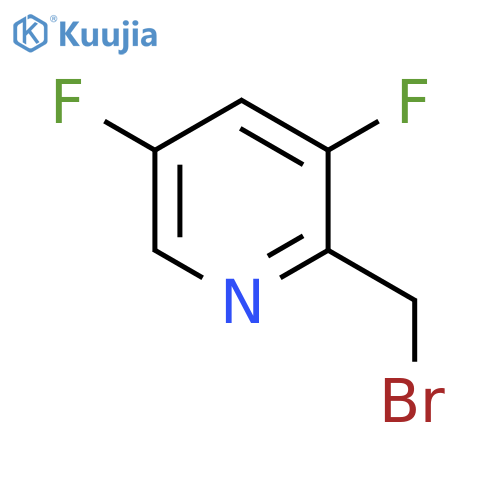

Cas no 1227516-28-0 (2-(BROMOMETHYL)-3,5-DIFLUOROPYRIDINE)

1227516-28-0 structure

商品名:2-(BROMOMETHYL)-3,5-DIFLUOROPYRIDINE

2-(BROMOMETHYL)-3,5-DIFLUOROPYRIDINE 化学的及び物理的性質

名前と識別子

-

- 2-(BROMOMETHYL)-3,5-DIFLUOROPYRIDINE

- Pyridine, 2-(bromomethyl)-3,5-difluoro-

- CS-0442840

- 1227516-28-0

- SCHEMBL23695333

- DB-251401

- AKOS025395101

- 2-Bromomethyl-3,5-difluoropyridine

-

- MDL: MFCD11520702

- インチ: InChI=1S/C6H4BrF2N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2

- InChIKey: KYLLSIJJZYPFIN-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=NC(=C1F)CBr)F

計算された属性

- せいみつぶんしりょう: 206.94952

- どういたいしつりょう: 206.94952g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 112

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- PSA: 12.89

2-(BROMOMETHYL)-3,5-DIFLUOROPYRIDINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023026128-500mg |

2-Bromomethyl-3,5-difluoropyridine |

1227516-28-0 | 97% | 500mg |

$1009.40 | 2023-09-03 | |

| A2B Chem LLC | AA24807-1g |

Pyridine, 2-(bromomethyl)-3,5-difluoro- |

1227516-28-0 | 95% | 1g |

$859.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513507-100mg |

2-(Bromomethyl)-3,5-difluoropyridine |

1227516-28-0 | 98% | 100mg |

¥2988.00 | 2024-08-09 | |

| Alichem | A023026128-250mg |

2-Bromomethyl-3,5-difluoropyridine |

1227516-28-0 | 97% | 250mg |

$720.80 | 2023-09-03 | |

| Alichem | A023026128-1g |

2-Bromomethyl-3,5-difluoropyridine |

1227516-28-0 | 97% | 1g |

$1814.40 | 2023-09-03 | |

| A2B Chem LLC | AA24807-100mg |

Pyridine, 2-(bromomethyl)-3,5-difluoro- |

1227516-28-0 | 95% | 100mg |

$163.00 | 2024-04-20 | |

| A2B Chem LLC | AA24807-500mg |

Pyridine, 2-(bromomethyl)-3,5-difluoro- |

1227516-28-0 | 95% | 500mg |

$469.00 | 2024-04-20 | |

| A2B Chem LLC | AA24807-250mg |

Pyridine, 2-(bromomethyl)-3,5-difluoro- |

1227516-28-0 | 95% | 250mg |

$296.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513507-250mg |

2-(Bromomethyl)-3,5-difluoropyridine |

1227516-28-0 | 98% | 250mg |

¥3880.00 | 2024-08-09 |

2-(BROMOMETHYL)-3,5-DIFLUOROPYRIDINE 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

1227516-28-0 (2-(BROMOMETHYL)-3,5-DIFLUOROPYRIDINE) 関連製品

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量